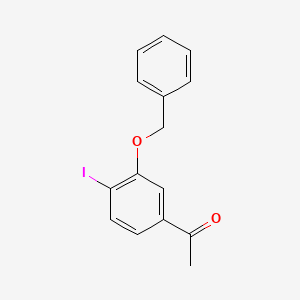

1-(3-(Benzyloxy)-4-iodophenyl)ethanone

Description

Contextualization of Aryl Iodides in Modern Cross-Coupling Methodologies

Aryl halides are fundamental components in a multitude of cross-coupling reactions, which are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation. Among the common aryl halides (iodides, bromides, chlorides), aryl iodides exhibit the highest reactivity. This enhanced reactivity is attributed to the relatively weak carbon-iodine (C-I) bond, which facilitates the crucial oxidative addition step in catalytic cycles, particularly those mediated by transition metals like palladium. nih.govacs.org

In reactions such as the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, aryl iodides are often the substrates of choice because they typically react under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to their bromide and chloride counterparts. acs.orgresearchgate.net While historically, the higher cost of aryl iodides was a limiting factor, their superior reactivity often leads to higher yields and efficiency, making them indispensable for the synthesis of complex target molecules where reaction success is paramount. researchgate.net The presence of the iodide in 1-(3-(Benzyloxy)-4-iodophenyl)ethanone thus serves as a highly effective "handle" for introducing a wide variety of substituents onto the aromatic ring through these powerful coupling methods. acs.org

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

| Aryl Halide (Ar-X) | C-X Bond Energy (kJ/mol) | General Reactivity | Typical Reaction Conditions |

|---|---|---|---|

| Ar-I | ~272 | Highest | Mild (often room temp. to 80 °C) |

| Ar-Br | ~338 | Intermediate | Moderate (often 80-120 °C) |

Significance of Benzyloxy-Protected Phenols in Synthetic Chemistry

Phenols contain an acidic hydroxyl group that can interfere with many common organic reactions, such as those involving organometallic reagents or strong bases. To circumvent this, the hydroxyl group is often temporarily masked with a protecting group. The benzyl (B1604629) group is one of the most widely used protecting groups for phenols due to several key advantages. tandfonline.com

Benzyl ethers are stable across a broad spectrum of reaction conditions, including strongly basic, mildly acidic, and many oxidative and reductive environments. tandfonline.com This robustness allows for extensive chemical modifications on other parts of the molecule without disturbing the protected phenol (B47542). researchgate.net The removal of the benzyl group (deprotection) is typically achieved under mild and selective conditions, most commonly through catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst), which cleaves the benzyl ether to regenerate the phenol and produce toluene (B28343) as a byproduct. organic-chemistry.org In the context of this compound, the benzyloxy group ensures that the phenolic oxygen remains unreactive during subsequent transformations, such as cross-coupling at the iodo position or reactions involving the ketone. acs.orgorganic-chemistry.org

Role of Substituted Acetophenones as Building Blocks in Complex Molecule Research

Substituted acetophenones are versatile and widely utilized building blocks in the synthesis of a vast array of more complex molecules, particularly in the field of medicinal chemistry. nih.govresearchgate.net The acetophenone (B1666503) moiety contains two primary sites for chemical modification: the carbonyl group and the adjacent α-methyl group.

The ketone's carbonyl carbon is electrophilic and susceptible to nucleophilic attack, enabling reactions like Grignard additions, reductions to alcohols, and reductive aminations. The α-methyl group possesses acidic protons that can be removed by a base to form an enolate, which can then participate in a wide range of C-C bond-forming reactions, including aldol (B89426) condensations and α-arylations. nih.govresearchgate.net Furthermore, the methyl group can be halogenated to form α-haloacetophenones, which are themselves important precursors for synthesizing heterocycles and other functionalized compounds. mdpi.com This dual reactivity makes acetophenones, such as this compound, highly valuable starting points for constructing diverse molecular scaffolds. mdpi.com

Overview of Research Opportunities and Challenges Associated with Multifunctionalized Aryl Ketones

Multifunctionalized molecules like this compound offer significant opportunities for the efficient synthesis of complex products. The presence of orthogonal reactive sites—the aryl iodide for cross-coupling, the ketone for nucleophilic additions or enolate chemistry, and a protected phenol for later-stage unveiling—allows for a modular and convergent approach to target molecules. semanticscholar.org This strategy is central to diversity-oriented synthesis, where a single, well-designed intermediate can be converted into a library of structurally diverse compounds for biological screening. nih.govresearchgate.net

However, the coexistence of these functional groups also presents significant challenges related to chemoselectivity. A primary challenge is to perform a reaction at one site without affecting the others. For instance, the basic conditions often used in cross-coupling reactions could potentially trigger self-condensation of the ketone via its enolate. Conversely, reagents used to modify the ketone might interfere with the catalyst system in a planned cross-coupling step. Therefore, the successful application of such building blocks requires careful planning of the synthetic sequence and precise control over reaction conditions to ensure that each functional group reacts in the desired manner. Addressing these selectivity challenges is a key area of research, as it unlocks the full potential of these powerful synthetic intermediates. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C15H13IO2 |

|---|---|

Molecular Weight |

352.17 g/mol |

IUPAC Name |

1-(4-iodo-3-phenylmethoxyphenyl)ethanone |

InChI |

InChI=1S/C15H13IO2/c1-11(17)13-7-8-14(16)15(9-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChI Key |

HRVZMIKYJKTAOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)I)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Benzyloxy 4 Iodophenyl Ethanone

Regioselective Synthesis of the 3-Benzyloxy-4-iodophenyl Core

Constructing the 3-benzyloxy-4-iodophenyl nucleus with the correct isomer is paramount. This involves the strategic placement of a benzyloxy group and an iodine atom in a 1,2,4-trisubstituted pattern on a benzene (B151609) ring. The primary challenge lies in directing the bulky iodine atom to the position ortho to the benzyloxy group, a sterically hindered location.

Strategies for Ortho-Iodination of Benzyloxy-Substituted Arenes

The direct iodination of benzyloxy-substituted arenes typically yields a mixture of ortho and para isomers, as the benzyloxy group directs electrophiles to these positions. Achieving high selectivity for the ortho product is challenging. One effective strategy involves the use of thallium(I) acetate (B1210297) in conjunction with iodine, which has been shown to selectively iodinate phenols in the ortho-position. rsc.org For a benzyloxy-substituted arene, a common precursor is 3-hydroxyphenylethanone, which can first be iodinated and then benzylated. The iodination of the phenolic precursor often utilizes reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) under controlled conditions to favor ortho substitution.

| Reagent System | Substrate Type | Typical Outcome |

| I₂ / Thallium(I) acetate | Phenols | High ortho-selectivity rsc.org |

| N-Iodosuccinimide (NIS) | Activated Arenes | Variable, can be tuned for ortho-product |

| Iodine Monochloride (ICl) | Activated Arenes | Often a mixture of ortho and para isomers |

Directed Metalation Approaches for Halogenation Control

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity. wikipedia.orgorganic-chemistry.org This method uses a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent (like n-butyllithium) to direct deprotonation specifically at the adjacent ortho position. baranlab.orguwindsor.ca The resulting aryllithium intermediate is then quenched with an iodine source (e.g., I₂) to install the iodine atom precisely.

While the benzyloxy group itself is not a strong DMG, other functional groups can be employed. For instance, a carbamate (B1207046) group can act as an effective DMG. researchgate.net A synthetic route could involve a substrate with a directing group that is later converted to or replaced by the desired functionality. The α-lithiobenzyloxy group, generated from aryl benzyl (B1604629) ethers, can also function as a DMG, facilitating ortho-lithiation. researchgate.net

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Controlling regioselectivity in standard electrophilic aromatic substitution requires careful manipulation of reaction conditions and reagents. For substrates like benzaldehyde (B42025) derivatives, palladium-catalyzed ortho-iodination has been developed. google.com This method uses a palladium catalyst and an aniline-derived ligand to direct the iodination to the ortho position of the aldehyde group. google.com While not directly applicable to a simple benzyloxy arene, this highlights the principle of using transition-metal catalysis to override the inherent directing effects of substituents. For phenolic compounds, the reaction conditions can be tuned to enhance the formation of the ortho-iodo product, which can then be protected with a benzyl group.

Installation of the Ethanone (B97240) Moiety on the Aryl Nucleus

With the 3-benzyloxy-4-iodophenyl core in hand, the final step is the introduction of the ethanone (acetyl) group. This is typically achieved through acylation or a multi-step sequence involving carboxylation.

Friedel-Crafts Acylation and Related Reactions on Substituted Benzene Derivatives

The Friedel-Crafts acylation is a classic method for forming aryl ketones. beilstein-journals.orglibretexts.org The reaction involves treating the aromatic substrate, in this case, 1-(benzyloxy)-2-iodobenzene (B171764), with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com The benzyloxy group is a strong activating group and directs substitution to the para position. The iodine atom is deactivating but also ortho-, para-directing. In this specific substitution pattern, the electronic activation of the benzyloxy group strongly favors acylation at its para position, leading to the desired 1-(3-(Benzyloxy)-4-iodophenyl)ethanone product with high regioselectivity. rsc.org

| Substrate | Acylating Agent | Lewis Acid | Expected Product |

| 1-(Benzyloxy)-2-iodobenzene | Acetyl Chloride | AlCl₃ | This compound |

| 1-(Benzyloxy)-2-iodobenzene | Acetic Anhydride | AlCl₃ | This compound |

Carboxylation and Subsequent Conversion to Acetophenone (B1666503)

An alternative pathway involves the conversion of the aryl iodide into an organometallic species, followed by carboxylation and subsequent reaction to form the ketone. For example, 1-(benzyloxy)-2-iodobenzene can be converted into a Grignard reagent or an organolithium species via halogen-metal exchange. This nucleophilic intermediate can then react with carbon dioxide (CO₂) to form a carboxylic acid.

The resulting 3-(benzyloxy)-4-iodobenzoic acid can then be converted into the target acetophenone. A common method is to treat the carboxylic acid with two equivalents of methyllithium. The first equivalent deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable dilithio tetrahedral intermediate, which upon aqueous workup yields the methyl ketone, this compound.

Green Chemistry Approaches to Acetophenone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of acetophenone derivatives to minimize environmental impact and enhance safety. mdpi.com These approaches focus on the use of benign solvents, recyclable catalysts, and energy-efficient processes. mdpi.com

Biocatalysis has emerged as a prominent green technique, utilizing enzymes or whole cells to catalyze reactions with high selectivity under mild, aqueous conditions. mdpi.com This avoids the use of toxic reagents and metal contaminants. mdpi.com For instance, the reduction of acetophenone analogs to chiral alcohols has been successfully achieved using plant tissues like carrots (Daucus carota) and celeriac (Apium graveolens L.), which contain dehydrogenase enzymes. researchgate.net

Another green strategy involves solvent-free or "neat" reaction conditions, which eliminate waste associated with solvent use. mdpi.com Mechanochemical grinding is one such technique that has been optimized for the synthesis of N-substituted amines from acetophenones. mdpi.com Furthermore, the use of ionic liquids as recyclable reaction media has been explored for nickel-catalyzed Heck arylation to produce functionalized acetophenones with high regioselectivity and yield, avoiding the need for costly halide scavengers. researchgate.net

The development of catalysts that can be easily recovered and reused is a cornerstone of green synthesis. For example, supported catalysts like TiO2-supported Au-Pd have been studied for direct synthesis reactions, with preparation methods significantly impacting catalyst activity and stability. researchgate.net Similarly, bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe25Ru75@SILP) have been shown to be highly active and selective catalysts for the hydrodeoxygenation of acetophenone derivatives. rsc.org

| Green Chemistry Strategy | Example Application in Acetophenone Synthesis | Key Advantages |

| Biocatalysis | Asymmetric reduction of acetophenones using plant cells (e.g., Daucus carota). researchgate.netnih.gov | High selectivity, mild reaction conditions, use of renewable resources, reduced waste. mdpi.com |

| Solvent-Free Reactions | Mechanochemical grinding for N-substituted amine synthesis from acetophenones. mdpi.com | Eliminates solvent waste, reduces energy consumption, can lead to higher yields. mdpi.com |

| Recyclable Catalysts | Nickel-catalyzed Heck arylation in ionic liquids. researchgate.net | Catalyst can be reused, high atom economy, avoids toxic scavengers. mdpi.comresearchgate.net |

| Alternative Solvents | Ketalization of acetophenone with 1,3-propandiol using toluene (B28343) as an entrainer. researchgate.net | Use of less hazardous solvents, improved reaction efficiency. |

Stereoselective and Chemoenzymatic Pathways to Related Chiral Analogs

The synthesis of enantiomerically pure chiral alcohols from prochiral ketones is of significant interest, as these alcohols are crucial building blocks for pharmaceuticals. nih.govcabidigitallibrary.org Chemoenzymatic methods, which combine chemical and enzymatic steps, offer powerful strategies for accessing these chiral analogs with high stereoselectivity. researchgate.netahievran.edu.tr

Alcohol dehydrogenases (ADHs) are widely used enzymes for the stereoselective reduction of ketones. researchgate.net These enzymes, often used as isolated catalysts or within whole-cell systems, can produce either (R)- or (S)-alcohols with high enantiomeric excess (e.e.). researchgate.netnih.gov For example, the asymmetric reduction of acetophenone and its derivatives has been demonstrated using various plant tissues, including apple, carrot, cucumber, and potato, which provide a natural source of these enzymes. nih.gov Studies have shown that both conversion rates and enantioselectivity are influenced by substituents on the aromatic ring of the acetophenone analog. researchgate.net

Transaminases represent another class of enzymes utilized in the synthesis of chiral amines from acetophenones. nih.gov Through extensive protein engineering, transaminase variants have been developed that can accommodate bulky aromatic substrates, enabling the sustainable production of pharmaceutically relevant chiral amines under mild, aqueous conditions. nih.gov

Cascade reactions integrating enzymatic steps are particularly efficient. A notable example is the direct transformation of prochiral ketones into enantiopure chiral acetates. This process combines the enzymatic reduction of the ketone with a subsequent acylation step, often catalyzed by a lipase (B570770) in a dynamic kinetic resolution (DKR) process. mdpi.com

| Biocatalyst/Enzyme System | Substrate Class | Product Type | Reported Enantiomeric Excess (e.e.) |

| Carrot and Celeriac Cells | Acetophenone Analogues | (S)-Chiral Alcohols | 96-99% researchgate.net |

| Various Plant Tissues (Apple, Potato, etc.) | Acetophenone, 4'-chloroacetophenone | Chiral Alcohols | ~98% nih.gov |

| Engineered Transaminases | Substituted Acetophenones | (R)-Chiral Amines | Excellent stereoselectivity nih.gov |

| Alcohol Dehydrogenase (ADH) / Lipase | Prochiral Ketones | Chiral Acetates | 95-99% mdpi.com |

Optimization of Reaction Conditions and Isolation Procedures for Scalability in Research

Transitioning a synthetic procedure from a laboratory scale to a larger, more practical scale requires careful optimization of reaction conditions and purification methods to ensure efficiency, consistency, and safety. For the synthesis of substituted iodinated acetophenones, key parameters such as temperature, concentration, catalyst loading, and reaction time must be systematically evaluated. researchgate.net

In iodination reactions, the choice of iodinating agent and catalyst is critical. Electrophilic iodination is a common method for introducing iodine into aromatic rings. researchgate.net The reactivity can be controlled by using various reagents and optimizing conditions like pH and temperature to maximize yield and minimize side products. nih.gov For instance, oxidative iodination using agents like Iodogen is often performed at a pH of 7-8, where the concentration of the oxidizing agent plays a key role in achieving high radiochemical yields. nih.gov

For scalability, reaction parameters must be fine-tuned. For example, in the hydrosilylation of acetophenone, catalyst loading can be as low as 0.1 mol% with optimized light irradiation conditions, achieving full conversion in a short time. researchgate.net Similarly, developing one-pot processes, where multiple reaction steps are carried out in the same vessel, can significantly improve scalability by reducing intermediate isolation steps and solvent usage. beilstein-journals.org A scalable four-component reaction to produce thieno[2,3-d]pyrimidin-4-amine (B81154) derivatives from acetophenone demonstrates the efficiency of such approaches. researchgate.net

Isolation and purification procedures must also be adapted for larger scales. While column chromatography is common in the lab, it can be impractical for large quantities. Crystallization is often a preferred method for purifying solid products like this compound, as it can be highly efficient and scalable. The choice of solvent and control of cooling rates are crucial for obtaining high purity and yield. For instance, in the synthesis of a related compound, the product was collected by filtration after concentrating the organic phase and cooling, resulting in a high-yield, pure solid. google.com

Chemical Transformations and Reactivity Profiling of 1 3 Benzyloxy 4 Iodophenyl Ethanone

Cross-Coupling Reactions Involving the Aryl Iodide Functionality

The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, allowing for transformations to occur under relatively mild conditions. This high reactivity enables selective functionalization of the C-4 position of the phenyl ring.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)

Palladium-catalyzed reactions are fundamental for creating C-C bonds. The electron-withdrawing nature of the acetyl group in 1-(3-(benzyloxy)-4-iodophenyl)ethanone can facilitate the initial oxidative addition step in the catalytic cycle of these reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester. For a substrate like this compound, a typical reaction would involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) in a solvent system like toluene (B28343)/water or dioxane/water. This would lead to the formation of a biaryl compound.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). The reaction is highly efficient for aryl iodides and can be performed under mild conditions. For instance, the coupling of a similar substrate, 4'-iodoacetophenone (B82248), with various alkynes proceeds efficiently. researchgate.net

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene. A palladium catalyst is used in the presence of a base. The reaction with 4'-iodoacetophenone and styrene (B11656) has been reported, indicating that the acetyl group is compatible with these reaction conditions. researchgate.net The reaction typically yields the E-isomer of the resulting substituted alkene with high selectivity. organic-chemistry.org

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organotin compound (organostannane). wikipedia.org It is known for its tolerance of a wide variety of functional groups. organic-chemistry.org A palladium catalyst, often with a phosphine ligand, is used. The reaction is air- and moisture-stable, which is a significant advantage. wikipedia.org

| Reaction | Coupling Partner | Catalyst System | Base/Solvent | Product | Yield |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane/H₂O | 1-(3-(Benzyloxy)-[1,1'-biphenyl]-4-yl)ethanone | Typical >80% |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 1-(3-(Benzyloxy)-4-(phenylethynyl)phenyl)ethanone | Typical >90% |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | (E)-1-(3-(Benzyloxy)-4-styrylphenyl)ethanone | Typical >70% |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ / LiCl | THF | 1-(3-(Benzyloxy)-4-vinylphenyl)ethanone | Typical >85% |

The success of palladium-catalyzed coupling reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions.

Substrate Scope: The aryl iodide in this compound is highly reactive, allowing for coupling with a broad range of partners. In Suzuki-Miyaura couplings, both electron-rich and electron-deficient arylboronic acids can be used. For Sonogashira reactions, terminal alkynes with various functional groups are generally well-tolerated. The Heck reaction works well with activated alkenes like acrylates, styrenes, and acrylonitriles. The Stille reaction is compatible with vinyl-, aryl-, and alkynylstannanes. organic-chemistry.org

Ligand Effects: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Monodentate Phosphines: Simple triphenylphosphine (B44618) (PPh₃) is often effective, especially for reactive substrates like aryl iodides. Bulky, electron-rich phosphines such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or tricyclohexylphosphine (B42057) (PCy₃) can increase reaction rates and improve yields, particularly for less reactive coupling partners.

Bidentate Phosphines: Ligands like DPPF (1,1'-bis(diphenylphosphino)ferrocene) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are often used to enhance catalyst stability and activity. wikipedia.org

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as highly effective alternatives to phosphines, offering high stability and catalytic activity.

While this compound itself has only one site for cross-coupling, the principles of regiochemical control are critical when dealing with substrates containing multiple leaving groups. In di- or polyhalogenated aromatic systems, sequential cross-coupling can be achieved by exploiting the different reactivities of the C-X bonds (C-I > C-OTf > C-Br >> C-Cl). The most reactive site (C-I) will typically undergo coupling under milder conditions, allowing for the introduction of a second, different group at the less reactive site (e.g., C-Br) in a subsequent step under more forcing conditions. This stepwise functionalization allows for the controlled synthesis of unsymmetrically substituted aromatic compounds.

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling)

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. wikipedia.org The reaction typically requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine like XPhos or SPhos), and a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). libretexts.org The reaction is compatible with a wide range of primary and secondary amines and anilines.

Chan-Lam Coupling: This is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. wikipedia.org It typically couples arylboronic acids with amines, phenols, or thiols. organic-chemistry.org A key advantage is that it can often be performed under aerobic conditions at room temperature. wikipedia.org While the classic Chan-Lam reaction uses boronic acids, variations using aryl halides as the electrophile exist, though they are less common and may require specific conditions.

| Reaction | Coupling Partner | Catalyst System | Base/Solvent | Product | Yield |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu / Toluene | 1-(3-(Benzyloxy)-4-(phenylamino)phenyl)ethanone | Typical >80% |

| Chan-Lam Coupling (Aryl Halide Variant) | Phenol (B47542) | CuI / L-proline | K₂CO₃ / DMSO | 1-(3-(Benzyloxy)-4-phenoxyphenyl)ethanone | Variable |

Nickel-Catalyzed and Photoredox-Catalyzed Alternatives for Aryl Halide Functionalization

In recent years, methods using more earth-abundant metals like nickel or employing photoredox catalysis have gained prominence as alternatives to palladium-based systems.

Nickel-Catalyzed Couplings: Nickel catalysts can perform many of the same cross-coupling reactions as palladium, often at a lower cost. nih.govcapes.gov.br Nickel(II) complexes, often with bidentate phosphine ligands like dppe (1,2-bis(diphenylphosphino)ethane), in the presence of a reducing agent like zinc powder, can effectively couple aryl iodides with various partners. nih.govcapes.gov.br These reactions can sometimes offer different reactivity or selectivity compared to their palladium counterparts.

Photoredox Catalysis: Visible-light photoredox catalysis uses a photosensitizer that, upon light absorption, can engage in single-electron transfer (SET) processes to generate radical intermediates. This allows for the functionalization of aryl halides under extremely mild conditions, often at room temperature. For an aryl iodide, a photoredox catalyst can facilitate its reduction to an aryl radical, which can then be trapped by a suitable coupling partner.

Reactions at the Ethanone (B97240) (Ketone) Moiety

The ketone group in this compound is a versatile handle for further synthetic transformations, which are generally orthogonal to the cross-coupling reactions at the aryl iodide site.

Reduction: The ketone can be readily reduced to a secondary alcohol.

Selective Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) will selectively reduce the ketone to an alcohol without affecting the aryl iodide or benzyl (B1604629) ether. scribd.comblogspot.com

Complete Reduction: More powerful reducing agents or harsher conditions, such as catalytic hydrogenation with H₂ over Pd/C, would likely reduce the ketone and also cause debenzylation (cleavage of the benzyl ether) and potentially hydrodeiodination (replacement of iodine with hydrogen).

Olefination: The ketone can be converted into an alkene.

Wittig Reaction: This reaction uses a phosphorus ylide (Wittig reagent) to convert the ketone into an alkene. wikipedia.org The nature of the ylide determines the stereoselectivity of the resulting alkene. organic-chemistry.org Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion. wikipedia.org It is generally more reactive than the Wittig reaction and typically provides the E-alkene with high selectivity. organic-chemistry.org

| Reaction Type | Reagent(s) | Solvent | Product | Notes |

|---|---|---|---|---|

| Reduction | NaBH₄ | Methanol | 1-(3-(Benzyloxy)-4-iodophenyl)ethanol | Selective reduction of the ketone. |

| Wittig Olefination | Methylenetriphenylphosphorane (Ph₃P=CH₂) | THF | 1-(Benzyloxy)-4-iodo-2-(prop-1-en-2-yl)benzene | Forms a terminal alkene. |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH | THF | Ethyl (E)-3-(3-(benzyloxy)-4-iodophenyl)but-2-enoate | Forms an α,β-unsaturated ester with E-selectivity. |

Alpha-Functionalization: Halogenation, Alkylation, and Acylation Reactions

The presence of enolizable protons at the alpha-position of the ethanone moiety allows for a variety of functionalization reactions, including halogenation, alkylation, and acylation.

Alpha-Halogenation:

Alpha-halogenation of ketones like this compound can be achieved under various conditions. For instance, alpha-bromination of the analogous 4-benzyloxyacetophenone has been successfully performed using bromine in a mixture of 1,4-dioxane (B91453) and tetrahydrofuran, with a catalytic amount of anhydrous aluminum chloride. prepchem.com This method yields the corresponding 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. prepchem.com A similar approach can be reasonably extrapolated for the alpha-bromination of this compound.

Another effective method for the alpha-bromination of acetophenone (B1666503) derivatives involves the use of pyridine (B92270) hydrobromide perbromide in acetic acid. guidechem.com This reagent offers a safer and more convenient alternative to liquid bromine. The reaction of 4-chloroacetophenone with pyridine hydrobromide perbromide at 90°C has been shown to produce 4-chloro-α-bromo-acetophenone in good yield. guidechem.com

| Substrate (Analogous) | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 4-Benzyloxyacetophenone | Br₂, AlCl₃ (cat.) | 1,4-Dioxane/THF | Ice cooling, 5h | 2-Bromo-1-(4-benzyloxy-phenyl)-ethanone | Not Specified | prepchem.com |

| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90°C | 4-Chloro-α-bromo-acetophenone | >80% | guidechem.com |

Alpha-Alkylation:

The introduction of alkyl groups at the alpha-position of this compound can be accomplished through the generation of its enolate followed by reaction with an alkyl halide. libretexts.org Strong bases such as lithium diisopropylamide (LDA) or sodium hydride are typically employed to form the enolate. nih.gov The subsequent SN2 reaction with an alkyl halide, such as methyl iodide, would yield the corresponding alpha-methylated product. libretexts.org The choice of base and reaction conditions can influence the regioselectivity of deprotonation if there are multiple alpha-protons. nih.gov

In the context of more complex systems, the allylic alkylation of ketone enolates has been extensively studied. For instance, the lithium enolate of acetophenone has been shown to react with allylic acetates in the presence of a palladium catalyst. nih.gov

Alpha-Acylation:

While less common for simple ketones, alpha-acylation can be achieved through various methods, including the reaction of an enolate with an acyl chloride or anhydride (B1165640). These reactions provide access to β-dicarbonyl compounds, which are valuable synthetic intermediates.

Reductions to Secondary Alcohols and Subsequent Transformations

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(3-(benzyloxy)-4-iodophenyl)ethanol. This transformation opens up avenues for further synthetic modifications.

Reduction of the Ketone:

| Substrate | Reagent | Solvent | Product | Typical Yield |

| Aromatic Ketones | NaBH₄ | Methanol or Ethanol | Secondary Alcohol | High |

Subsequent Transformations of the Secondary Alcohol:

The resulting secondary alcohol, 1-(3-(benzyloxy)-4-iodophenyl)ethanol, can undergo a variety of transformations. For instance, in a related system, (R)-1-(4-Benzyloxy-3-nitro-phenyl)-2-bromo-ethanol is converted to the corresponding epoxide. google.com This suggests that the alcohol can be a precursor for epoxide formation. Other potential transformations include esterification, etherification, and oxidation back to the ketone under appropriate conditions.

Condensation Reactions (e.g., Claisen-Schmidt, Aldol) for Chalcone (B49325) and Enone Derivatives

The methyl group of the ethanone moiety is sufficiently acidic to participate in base-catalyzed condensation reactions with aldehydes, most notably the Claisen-Schmidt condensation, to afford chalcones and other enone derivatives. jetir.org

Claisen-Schmidt Condensation:

This reaction involves the condensation of an enolizable ketone with an aldehyde that lacks alpha-protons, typically an aromatic aldehyde. nih.gov The reaction is usually carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. jetir.org For this compound, condensation with various substituted benzaldehydes would lead to the formation of a diverse library of chalcones.

A relevant example is the synthesis of chalcone analogs from 4-(benzyloxy)benzaldehyde (B125253) and various acetophenones in the presence of NaOH in ethanol. univ-ovidius.ro These reactions proceeded to give the corresponding chalcones in good yields. univ-ovidius.ro

| Ketone | Aldehyde | Base | Solvent | Product |

| This compound | Substituted Benzaldehyde (B42025) | NaOH or KOH | Ethanol | Chalcone Derivative |

These chalcone derivatives are valuable intermediates in the synthesis of flavonoids and other biologically active heterocyclic compounds.

Reactivity and De-Protection of the Benzyloxy Ether

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl function. Its selective removal and stability under various reaction conditions are crucial considerations in multi-step syntheses.

Selective Cleavage Methods and Orthogonality to Other Functional Groups

The cleavage of the benzyloxy ether can be achieved through several methods, with catalytic hydrogenation being the most common.

Catalytic Hydrogenation:

Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source is a standard method for debenzylation. organic-chemistry.orgatlanchimpharma.com The reaction proceeds under mild conditions and typically affords the deprotected phenol in high yield. A key consideration for this compound is the potential for concurrent reduction of the aryl iodide. However, studies have shown that selective debenzylation in the presence of aryl chlorides can be achieved by the addition of certain additives, such as chloride salts. researchgate.net This suggests that selective debenzylation of the target molecule may be possible under carefully controlled conditions. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or ammonium (B1175870) formate, offers an alternative to using gaseous hydrogen. organic-chemistry.org

Lewis Acid-Mediated Cleavage:

Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), can also effect the cleavage of benzyl ethers. organic-chemistry.orgresearchgate.net Treatment with BCl₃ in the presence of a cation scavenger like pentamethylbenzene (B147382) can provide a mild and selective method for debenzylation, even in the presence of other sensitive functional groups. researchgate.net This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functionalities. A study on the selective cleavage of benzyl ethers using a boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) demonstrated its tolerance for a wide range of functional groups. organic-chemistry.org

| Reagent | Conditions | Selectivity | Reference |

| H₂, Pd/C | Atmospheric or elevated pressure | May reduce aryl iodide | organic-chemistry.orgatlanchimpharma.com |

| H₂, Pd/C, Additive (e.g., chloride salt) | Atmospheric pressure | Can be selective for debenzylation | researchgate.net |

| BCl₃, Cation Scavenger | Low temperature | High, tolerates many functional groups | researchgate.net |

| BCl₃·SMe₂ | Mild conditions | High, tolerates many functional groups | organic-chemistry.org |

Stability Under Various Acidic, Basic, and Reductive Conditions

The benzyloxy group exhibits considerable stability under a wide range of reaction conditions, making it a versatile protecting group.

Stability to Bases:

Benzyl ethers are generally stable to strong bases, such as those used in the Claisen-Schmidt condensation (e.g., NaOH, KOH) and enolate formation for alkylation (e.g., LDA, NaH). This stability allows for extensive modification of other parts of the molecule without affecting the protected phenol.

Stability to Acids:

While strong acids like HBr or HI can cleave benzyl ethers, they are generally stable to weaker acidic conditions. The stability is dependent on the specific acid and reaction conditions. For instance, the use of catalytic amounts of triflic acid is employed in the formation of benzyl ethers from benzyl trichloroacetimidate, indicating stability under these specific acidic conditions. atlanchimpharma.com

Stability Under Reductive Conditions:

As mentioned previously, the primary method for cleaving a benzyl ether is through reduction, specifically catalytic hydrogenation. However, it is stable to many other reducing agents. For example, sodium borohydride, used for the reduction of the ketone, will not cleave the benzyloxy group. The stability of the benzyloxy group in the presence of an aryl iodide during catalytic hydrogenation is a key challenge, and selective conditions are necessary to avoid deiodination. Studies on the catalytic transfer hydrogenation of 4-benzyloxy-4′-chlorochalcone have shown that the benzyloxy group can be retained while other functionalities are reduced, depending on the reaction conditions.

Mechanistic Investigations and Reaction Pathway Elucidation for Transformations of 1 3 Benzyloxy 4 Iodophenyl Ethanone

Detailed Mechanistic Studies of Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and aryl iodides such as 1-(3-(benzyloxy)-4-iodophenyl)ethanone are excellent substrates for these reactions due to the high reactivity of the carbon-iodine bond. The general catalytic cycles for common cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are well-established. These cycles typically involve a sequence of elementary steps including oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), migratory insertion (in the case of Heck reactions), and reductive elimination.

Oxidative Addition and Reductive Elimination Pathways

The initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. In the case of this compound, the palladium(0) catalyst would insert into the carbon-iodine bond to form a square planar palladium(II) intermediate. The rate of this step is influenced by the electron density of the aryl iodide and the nature of the phosphine (B1218219) ligands on the palladium catalyst.

Reductive elimination is the final step of the catalytic cycle, where the two coupled organic fragments are expelled from the palladium(II) center to form the desired product, regenerating the palladium(0) catalyst. This step is crucial for catalyst turnover and is generally favored for electron-rich palladium centers and when the ligands are sterically bulky.

Transmetalation and Ligand Exchange Processes

In cross-coupling reactions like the Suzuki-Miyaura coupling, after oxidative addition, a transmetalation step occurs. This involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the palladium(II) center, displacing the halide. For this compound, this would involve the transfer of an aryl or alkyl group from a boronic acid or its ester to the arylpalladium(II) iodide complex. This process is typically facilitated by a base.

Role of Additives and Solvent Effects on Reaction Mechanism

Additives and solvents can have a profound impact on the mechanism and outcome of cross-coupling reactions. Bases are essential in many coupling reactions, such as the Suzuki and Sonogashira couplings, to facilitate the transmetalation step and to neutralize the hydrogen halide formed during the reaction. The choice of base can influence reaction rates and yields.

The solvent plays a crucial role in dissolving the reactants and catalyst, and its polarity can affect the stability of intermediates and transition states. For instance, polar aprotic solvents like DMF or THF are commonly used in palladium-catalyzed cross-coupling reactions. The specific solvent can influence the rates of oxidative addition and reductive elimination.

Understanding the Reactivity of the Substituted Acetophenone (B1666503) System

The reactivity of the this compound molecule is governed by the electronic and steric properties of its substituents: the acetyl group, the benzyloxy group, and the iodo group.

Electronic and Steric Effects of Substituents on Carbonyl Reactivity

The acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates the carbonyl carbon towards nucleophilic attack. The benzyloxy group, being an ether, is an ortho-, para-directing group and is generally considered to be electron-donating through resonance, which would increase the electron density on the aromatic ring. The iodine atom is an ortho-, para-directing deactivator, withdrawing electron density through induction but donating through resonance.

The interplay of these electronic effects would influence the reactivity of the carbonyl group. The electron-donating nature of the benzyloxy group at the meta position to the acetyl group would have a less pronounced effect on the carbonyl carbon's electrophilicity compared to a para-substituent. The iodo group at the para position to the benzyloxy group and meta to the acetyl group would primarily exert an inductive withdrawing effect on the carbonyl reactivity.

Steric hindrance from the bulky benzyloxy group could potentially influence the approach of nucleophiles to the adjacent carbonyl group, although this effect is likely to be minimal given the flexibility of the ether linkage.

Kinetics and Thermodynamics of Ethanone (B97240) Transformations

To date, no specific kinetic or thermodynamic data for transformations involving this compound has been reported in the scientific literature. General principles suggest that the rates of its reactions would be influenced by the factors discussed above. For example, in nucleophilic addition reactions to the carbonyl group, the electronic effects of the substituents would modulate the electrophilicity of the carbonyl carbon, thereby affecting the reaction rate.

Thermodynamic considerations would depend on the specific transformation. The formation of new, more stable bonds would provide the driving force for a reaction. For instance, in cross-coupling reactions, the formation of a stable carbon-carbon or carbon-heteroatom bond at the expense of a weaker carbon-iodine bond is a thermodynamically favorable process.

Mechanistic Insights into Benzyloxy Group Manipulations

The benzyloxy group in this compound serves as a robust protecting group for the phenolic hydroxyl. Its removal, or debenzylation, is a key step in many synthetic sequences. The cleavage of this C-O bond can be achieved through several methods, primarily categorized as reductive (hydrogenolysis) or oxidative cleavage. The efficiency and selectivity of these transformations are governed by intricate mechanistic details and the electronic influence of the other substituents on the phenyl ring.

Pathways for Selective Hydrogenolysis and Oxidative Cleavage

Hydrogenolysis:

Catalytic hydrogenolysis is a widely employed method for the deprotection of benzyl (B1604629) ethers, valued for its mild conditions and clean conversion. organic-chemistry.org The reaction typically involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate. organic-chemistry.orgthieme-connect.de

The mechanism for the hydrogenolysis of a benzyl ether proceeds via the following key steps:

Adsorption: Both the substrate, this compound, and hydrogen adsorb onto the surface of the palladium catalyst.

Oxidative Addition: The C-O bond of the benzyloxy group undergoes oxidative addition to the palladium surface, leading to its cleavage. This is often the rate-determining step.

Hydrogen Activation: Molecular hydrogen is dissociatively chemisorbed on the palladium surface, forming active palladium-hydride species.

Reductive Elimination: The resulting intermediates react with the activated hydrogen on the catalyst surface to form the deprotected phenol (B47542) and toluene (B28343), followed by desorption of the products from the catalyst surface. thieme-connect.deepa.gov

A significant challenge in the hydrogenolysis of this compound is the potential for a competing reaction: the hydrodehalogenation of the carbon-iodine bond. However, selective debenzylation in the presence of aromatic halogens is achievable. nacatsoc.org Studies on similar substrates containing aromatic chlorides have shown that debenzylation often occurs preferentially. nacatsoc.org The reaction can proceed sequentially, where the benzyl ether is cleaved first, followed by the slower cleavage of the C-I bond. nacatsoc.org By carefully selecting the catalyst and controlling reaction conditions (e.g., temperature, pressure, reaction time), high selectivity for the desired phenolic product can be achieved, minimizing the formation of the deiodinated byproduct. nacatsoc.org

Table 1: Comparison of Typical Conditions for Benzyloxy Group Cleavage This table is generated based on general principles of organic chemistry and not on experimental data specific to this compound.

| Method | Typical Reagents | Mechanism Type | Key Intermediates | Potential Side Reactions on Substrate |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Reductive Cleavage | Surface-adsorbed species, Palladium-hydride species | Hydrodeiodination (cleavage of C-I bond) |

| Oxidative Cleavage | DDQ | Oxidative Cleavage | Radical cation, Benzylic cation, Hemi-acetal | Oxidation of other sensitive groups (if present) |

Oxidative Cleavage:

An alternative to reductive methods is oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for this transformation, particularly for benzyl ethers that are electron-rich. organic-chemistry.org While simple benzyl ethers react more slowly than their electron-rich counterparts (like p-methoxybenzyl ethers), the cleavage can be facilitated, sometimes with photoirradiation. organic-chemistry.orgresearchgate.net

The mechanism of DDQ-mediated cleavage is believed to proceed through a single electron transfer (SET) pathway: siu.edu

Formation of a Charge-Transfer Complex: The benzyl ether (electron donor) and DDQ (electron acceptor) form a charge-transfer complex.

Single Electron Transfer (SET): An electron is transferred from the benzyl ether to DDQ, generating a radical cation of the substrate and the DDQ radical anion.

Proton Transfer/Radical Coupling: The benzylic proton is abstracted, leading to the formation of a stabilized benzylic cation.

Nucleophilic Attack: Water, often present in the reaction mixture, attacks the benzylic cation to form a hemiacetal. nih.gov

Decomposition: The unstable hemiacetal decomposes to yield the deprotected phenol, benzaldehyde (B42025), and the hydroquinone (B1673460) form of DDQ. nih.gov

This oxidative method avoids the use of hydrogen and heavy metal catalysts, offering a different chemoselectivity profile. It is generally less likely to affect the carbon-iodine bond compared to hydrogenolysis. mpg.de

Influence of Ortho- and Para-Substituents on Ether Cleavage

The substituents on the aromatic ring of this compound—the ortho-acetyl group and the para-iodo group relative to the benzyloxy substituent—exert significant electronic effects that modulate the reactivity of the ether linkage.

Influence of the para-Iodo Substituent: The iodine atom at the para position exhibits a dual electronic effect:

Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and withdraws electron density from the aromatic ring through the sigma bond framework. This effect tends to de-stabilize positively charged intermediates.

Resonance Effect (+R): The lone pairs on the iodine atom can be donated into the aromatic pi-system, which directs electrophilic substitution to the ortho and para positions. libretexts.org However, for halogens, the inductive effect generally outweighs the resonance effect.

In the context of oxidative cleavage , the net electron-withdrawing nature of the iodo group deactivates the ring, making the initial single electron transfer to an oxidant like DDQ less favorable compared to an unsubstituted or electron-rich system. For hydrogenolysis , the electronic effect on the C-O bond strength is less direct, but the presence of the halogen provides an alternative reaction site for the catalyst. nacatsoc.org

Influence of the ortho-Acetyl Substituent: The acetyl group (-COCH₃) at the ortho position is a powerful electron-withdrawing group due to both a strong inductive effect (-I) and a strong resonance effect (-R). masterorganicchemistry.com

It strongly deactivates the aromatic ring by pulling electron density out of the pi-system.

It significantly impacts the stability of any cationic intermediates formed during a reaction. swarthmore.edu

During oxidative cleavage , the strong deactivating effect of the acetyl group would further disfavor the formation of the initial radical cation on the aromatic ring, making the cleavage more difficult. For hydrogenolysis , while the primary action is at the benzylic C-O bond, the electron-withdrawing nature of the acetyl group can influence the bond polarity and its interaction with the catalyst surface. Furthermore, the steric bulk of the ortho-acetyl group could potentially hinder the approach of the substrate to the catalyst surface, although this effect is generally considered minor for heterogeneous catalysis.

Table 2: Electronic Effects of Substituents on Benzyloxy Group Cleavage This table provides a qualitative summary of the expected electronic influences of the substituents present in this compound.

| Substituent | Position | Electronic Effect | Predicted Impact on Oxidative Cleavage Rate | Predicted Impact on Hydrogenolysis Rate |

|---|---|---|---|---|

| Iodo (-I) | Para | Electron-withdrawing (net) | Decrease | Minor effect on C-O bond; introduces competing C-I cleavage |

| Acetyl (-COCH₃) | Ortho | Strongly electron-withdrawing | Strongly decrease | Minor electronic effect; potential minor steric hindrance |

Theoretical and Computational Chemistry Studies on 1 3 Benzyloxy 4 Iodophenyl Ethanone and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. nih.gov Methods like Density Functional Theory (DFT) are commonly employed to determine the distribution of electrons and the energies of molecular orbitals, which in turn govern the molecule's stability, reactivity, and spectroscopic properties. researchgate.netepstem.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. icm.edu.pl A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. icm.edu.pl

For 1-(3-(Benzyloxy)-4-iodophenyl)ethanone, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzyloxy group and the substituted phenyl ring, which can donate electron density. Conversely, the LUMO is likely concentrated on the electron-withdrawing acetyl group (-COCH₃) and the carbon-iodine bond, representing the most probable sites for nucleophilic attack. pku.edu.cn The energy of these orbitals dictates the molecule's electrophilic and nucleophilic character. youtube.com

Table 1: Calculated Frontier Molecular Orbital Properties for this compound Hypothetical data based on typical DFT B3LYP/6-31G(d,p) calculations.

| Parameter | Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital. Related to the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital. Related to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.45 | Energy difference between HOMO and LUMO. Indicates chemical reactivity and kinetic stability. |

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution. libretexts.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.comwalisongo.ac.id

In this compound, the most negative potential is anticipated around the oxygen atoms of the carbonyl and benzyloxy groups due to their high electronegativity and lone pairs of electrons. Regions of positive potential would likely be found around the hydrogen atoms. Furthermore, the iodine atom can exhibit a region of positive potential known as a "sigma-hole," making it a potential site for halogen bonding.

Another method to quantify charge distribution is through population analysis, such as Mulliken atomic charges. These calculations assign a partial charge to each atom in the molecule, providing a numerical representation of local electron density.

Table 2: Calculated Mulliken Atomic Charges for Key Atoms in this compound Hypothetical data based on typical DFT B3LYP/6-31G(d,p) calculations.

| Atom | Atom Symbol | Atomic Charge (e) | Implication |

| Carbonyl Oxygen | O | -0.55 | High negative charge; a primary site for interaction with electrophiles. |

| Carbonyl Carbon | C | +0.48 | High positive charge; susceptible to nucleophilic attack. |

| Ether Oxygen | O | -0.42 | Significant negative charge; contributes to the molecule's polarity. |

| Iodine | I | -0.15 | Overall negative charge due to electronegativity, but can exhibit a positive sigma-hole. |

Aromaticity is a crucial property that confers significant stability to the phenyl ring of this compound. This property can be quantified using computational methods such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations measure the magnetic shielding at the center of a ring system. A large negative NICS value is a hallmark of aromatic character, indicating a strong diatropic ring current. Calculations are often performed at the ring's geometric center (NICS(0)) and at a point 1 Å above it (NICS(1)zz) to differentiate contributions from sigma and pi electrons. The substituted phenyl ring in the target molecule is expected to show strong aromatic character, consistent with its benzene-derived structure.

Table 3: Calculated NICS Values for the Phenyl Ring Hypothetical data predicting aromatic character.

| Parameter | Value (ppm) | Interpretation |

| NICS(0) | -9.8 | Strong magnetic shielding at the ring center, indicating significant aromaticity. |

| NICS(1)zz | -12.5 | Strong out-of-plane shielding, confirming a robust π-electron ring current characteristic of aromatic systems. |

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these structures and understand the energy barriers that separate them. sigmaaldrich.comresearchgate.net

The flexibility of this compound arises from the rotation around several key single bonds, including the C-O bond of the ether linkage and the O-CH₂ and CH₂-Ph bonds of the benzyl (B1604629) group. To identify the most stable conformers, a Potential Energy Surface (PES) scan can be performed by systematically rotating these bonds and calculating the energy of the resulting structure. nih.gov The minima on this energy landscape correspond to stable conformers. nih.govresearchgate.net The global minimum represents the most stable and, therefore, the most populated conformation of the molecule at equilibrium. The relative energies of other local minima determine their population according to the Boltzmann distribution.

Table 4: Relative Energies of Stable Conformers of this compound Hypothetical data from a PES scan.

| Conformer | Dihedral Angle (Ar-O-CH₂-Ph) | Relative Energy (kcal/mol) | Stability |

| 1 (Global Minimum) | 178.5° | 0.00 | Most Stable |

| 2 | -65.2° | 1.25 | Less Stable |

| 3 | 70.1° | 1.30 | Less Stable |

The energy landscape not only reveals stable conformers but also the transition states that connect them. nih.gov The energy difference between a stable conformer and a transition state is the rotational energy barrier, which dictates the rate of interconversion between conformers. Higher barriers correspond to slower conversion rates. These barriers are influenced by steric hindrance between bulky groups (like the iodine atom and the benzyloxy group) and stabilizing intramolecular interactions such as weak hydrogen bonds or van der Waals forces.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule. nih.gov By simulating the motion of atoms over time at a specific temperature, MD can illustrate how the molecule explores different conformations, the flexibility of its various parts, and the average time it spends in each stable state. This provides a dynamic picture of the molecule's structural behavior that complements the static view from quantum chemical calculations.

Table 5: Calculated Rotational Energy Barriers Hypothetical data from a PES scan.

| Rotation Axis | Rotational Barrier (kcal/mol) | Implication |

| Ar-O (Ether) | 3.5 | Relatively low barrier, suggesting facile rotation at room temperature. |

| O-CH₂ (Benzyl) | 2.8 | Low barrier, indicating high flexibility of the benzyl group. |

| Ar-C (Acetyl) | 5.1 | Higher barrier due to steric interactions with adjacent ortho substituents (Iodine). |

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an invaluable tool in computational chemistry for studying the electronic structure and reactivity of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular properties and the exploration of reaction pathways with a favorable balance of accuracy and computational cost.

A key application of DFT in mechanistic studies is the characterization of transition states and the calculation of activation energies. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the rate of a chemical reaction. For reactions involving this compound, such as nucleophilic substitution at the carbonyl carbon or reactions involving the iodine atom, DFT can be employed to locate the transition state geometry.

The process typically involves an initial guess of the transition state structure, which is then optimized using algorithms that search for a first-order saddle point on the potential energy surface. A successful transition state optimization is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

Once the transition state is located, its energy can be calculated and compared to the energies of the reactants to determine the activation energy (Ea) of the reaction. This provides a quantitative measure of the kinetic barrier that must be overcome for the reaction to proceed. For instance, in a hypothetical nucleophilic addition to the carbonyl group of this compound, DFT calculations could provide the activation energies for different nucleophiles, allowing for a comparison of their relative reactivities.

Below is a hypothetical data table illustrating the kind of results that could be obtained from DFT calculations of activation energies for a reaction involving this compound.

| Reactant System | Transition State (TS) | Activation Energy (Ea) (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| This compound + CH₃Li | TS₁ | 15.2 | -450 |

| This compound + NaBH₄ | TS₂ | 20.5 | -380 |

| This compound + HCN | TS₃ | 25.8 | -320 |

To confirm that a calculated transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.comuni-muenchen.demdpi.com The IRC is the minimum energy path on the potential energy surface that links the transition state to the corresponding reactant and product minima. scm.comuni-muenchen.demdpi.com By following the path of steepest descent from the transition state in both forward and reverse directions, the IRC calculation traces the geometric changes that the molecule undergoes during the reaction. scm.com

An IRC analysis provides a detailed picture of the reaction mechanism, showing how bond lengths and angles evolve as the reaction progresses. acs.org This can reveal concerted or stepwise mechanisms and can help to identify any intermediates that may be formed along the reaction pathway. For a reaction of this compound, an IRC analysis could, for example, elucidate the precise sequence of bond-making and bond-breaking events in a substitution reaction at the aromatic ring.

The results of an IRC calculation are typically visualized as a reaction energy profile, where the energy is plotted against the reaction coordinate. This profile clearly shows the energy of the reactants, the transition state, and the products, providing a comprehensive thermodynamic and kinetic overview of the reaction.

In Silico Modeling of Non-Covalent Interactions and Crystal Packing

Non-covalent interactions play a crucial role in determining the three-dimensional structure of molecules and their organization in the solid state. nih.gov For this compound, interactions such as hydrogen bonding, π-π stacking, and halogen bonding are expected to be significant. In silico modeling techniques can be used to investigate these interactions and predict the crystal packing of the molecule.

One powerful method for analyzing non-covalent interactions is Hirshfeld surface analysis. This technique partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is mapped with properties such as d_norm, which highlights regions of close contact between molecules. Fingerprint plots derived from the Hirshfeld surface provide a two-dimensional summary of the intermolecular interactions, with different types of contacts appearing in distinct regions of the plot.

Given the presence of an iodine atom, halogen bonding is a particularly interesting non-covalent interaction to study in this compound. nus.edu.sgresearchgate.net Halogen bonds are attractive interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. rsc.org Computational modeling can be used to predict the geometry and strength of these interactions, which can have a significant influence on the crystal packing. researchgate.net

Energy framework calculations can also be performed to visualize and quantify the intermolecular interaction energies within the crystal lattice. These calculations can help to identify the dominant forces responsible for the crystal packing and to understand the relative contributions of different types of non-covalent interactions.

A hypothetical data table summarizing the contributions of different non-covalent interactions to the crystal packing of this compound, as might be determined from Hirshfeld surface analysis, is presented below.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 25.8 |

| O···H/H···O | 15.5 |

| I···H/H···I | 8.3 |

| I···O/O···I | 3.1 |

| Other | 2.1 |

Applications of 1 3 Benzyloxy 4 Iodophenyl Ethanone As a Synthetic Intermediate and Research Probe

Precursor in the Synthesis of Complex Aromatic Scaffolds for Academic Investigation

The strategic placement of functional groups on 1-(3-(Benzyloxy)-4-iodophenyl)ethanone makes it a key starting material for the construction of diverse and complex aromatic frameworks, which are of significant interest for academic research and drug discovery.

Construction of Polycyclic Aromatic Hydrocarbons and Heterocyclic Ring Systems

While the direct application of this compound in the synthesis of polycyclic aromatic hydrocarbons is not extensively documented, its utility as a precursor for building heterocyclic ring systems is well-established. A notable application is in the synthesis of substituted 1H-pyrrolo[3,2-b]pyridine derivatives. These compounds are of interest due to their potential as activators of caspases and inducers of apoptosis, making them relevant in cancer research.

The synthesis typically involves the transformation of the ethanone (B97240) moiety and subsequent cyclization reactions that utilize the functionalities on the phenyl ring to construct the desired heterocyclic scaffold. The benzyloxy group can be deprotected to yield a phenol (B47542), providing another site for chemical modification, while the iodo group is a versatile handle for various cross-coupling reactions.

A specific example involves the use of this compound in the preparation of intermediates for potential kinase inhibitors. The synthetic route leverages the existing functional groups to build the core structure of these biologically active molecules.

Development of Functional Organic Materials Precursors for Research Purposes

The development of functional organic materials often relies on the precise arrangement of aromatic units to achieve desired electronic and photophysical properties. While direct evidence of this compound being used as a precursor for such materials is limited, its structure suggests potential in this area. The presence of the aryl iodide allows for the introduction of various substituents through cross-coupling reactions, which is a common strategy for tuning the properties of organic materials. The benzyloxy and acetyl groups offer further points for modification and polymerization, making it a plausible, though not yet widely reported, building block for novel organic materials for research applications.

Use in the Development and Evaluation of Novel Organic Reactions

The reactivity of the carbon-iodine bond in this compound makes it a suitable substrate for exploring and optimizing new synthetic methodologies, particularly those involving the activation of aryl halides.

Substrate for Testing New Catalytic Systems for Aryl Halide Activation

Aryl iodides are among the most reactive aryl halides in catalytic cross-coupling reactions. Consequently, this compound serves as an excellent model substrate for testing the efficacy and scope of new catalytic systems. Researchers developing novel palladium, copper, or other transition-metal catalysts can employ this compound to evaluate catalyst performance in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. The impact of the sterically demanding and electronically distinct benzyloxy and acetyl groups on the catalytic process can provide valuable insights into the catalyst's tolerance of different functional groups.

| Catalytic Reaction | Potential Application with this compound |

| Suzuki Coupling | Formation of a new carbon-carbon bond by coupling with a boronic acid or ester. |

| Sonogashira Coupling | Formation of a carbon-carbon bond with a terminal alkyne. |

| Heck Coupling | Vinylation of the aryl iodide with an alkene. |

| Buchwald-Hartwig Amination | Formation of a carbon-nitrogen bond by coupling with an amine. |

Role in the Discovery of Stereoselective Transformations

The acetyl group in this compound presents an opportunity for its use in the discovery and development of stereoselective transformations. For instance, the ketone can undergo asymmetric reduction to a chiral alcohol or serve as a prochiral center for the addition of various nucleophiles. The development of new chiral catalysts and reagents can be benchmarked using this substrate to assess their ability to induce high levels of enantioselectivity. The resulting chiral products could then be utilized as building blocks in the synthesis of enantiomerically pure complex molecules.

Design and Synthesis of Labeled Analogs for Chemical Biology Research

The structure of this compound allows for the straightforward introduction of isotopic labels, making it a valuable precursor for creating probes for chemical biology research. The aryl iodide can be readily converted to a trialkylstannane derivative, which can then undergo radioiodination with isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I. Alternatively, the introduction of carbon-13 or deuterium (B1214612) at various positions can be achieved through multi-step synthetic sequences starting from this compound. These labeled analogs can be used in a variety of applications, including in vitro and in vivo imaging studies, metabolic profiling, and target identification and validation.

Isotopic Labeling (e.g., Deuterium, Carbon-13) for Mechanistic Biological Studies

Isotopic labeling is a critical technique for elucidating the metabolic fate, distribution, and mechanism of action of biologically active molecules. moravek.comresearchgate.net this compound serves as an excellent precursor for the introduction of various isotopes, enabling detailed mechanistic investigations in pharmacology and biochemistry.

The most prominent feature for isotopic labeling on this molecule is the carbon-iodine bond. Aryl iodides are standard precursors for radioiodination, allowing the introduction of radioactive iodine isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I. nih.gov This is typically achieved through an iododestannylation reaction, where a tributyltin derivative of the parent molecule undergoes a reaction with a source of radioactive iodide, or via a direct halogen exchange reaction. nih.gov The resulting radiolabeled compound can be used as a tracer in imaging studies like Single Photon Emission Computed Tomography (SPECT) or in vitro binding assays. nih.gov

Furthermore, stable isotopes like deuterium (²H) and carbon-13 (¹³C) can be incorporated into the molecule. wuxiapptec.com The acetyl group is a prime target for such modifications. For instance, using isotopically labeled starting materials in the synthesis of the ethanone moiety can produce versions of the compound with ¹³C at the carbonyl or methyl position. Similarly, the methyl group can be deuterated. These stable, heavy-isotope-labeled compounds are invaluable in pharmacokinetic studies, where they can be distinguished from their unlabeled counterparts by mass spectrometry, helping to track drug metabolism without the need for radioactivity. researchgate.net

Table 1: Potential Isotopic Labeling Sites on this compound

| Labeling Site | Isotope | Typical Application |

| Phenyl Ring (Position 4) | ¹²³I, ¹²⁵I, ¹³¹I | Radioimaging (SPECT), metabolic tracing |

| Acetyl Group (Methyl Carbon) | ¹³C, ²H (Deuterium) | Mechanistic studies, mass spectrometry tracing |

| Acetyl Group (Carbonyl Carbon) | ¹³C | Mechanistic studies, NMR spectroscopy |

| Benzylic Methylene | ²H (Deuterium) | Probing metabolic stability |

Incorporation into Fluorescent Probes or Photoaffinity Labels for Target Identification Research

The identification of the biological targets of novel compounds is a cornerstone of drug discovery. Fluorescent probes and photoaffinity labels are powerful tools for this purpose, and this compound provides a scaffold that can be elaborated into such molecular probes. nih.govenamine.net

Fluorescent Probes: A fluorescent probe is constructed by attaching a fluorophore (a fluorescent molecule) to a recognition element that binds to a specific biological target. The core structure of this compound can serve as this recognition element or as an intermediate in its synthesis. The aryl iodide functionality is particularly useful as it allows for the attachment of a fluorophore via palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling. This modular approach enables the synthesis of a library of probes with different fluorescent properties to visualize the localization and dynamics of a target protein within cells. rsc.org

Photoaffinity Labels: Photoaffinity labeling is a robust method to covalently link a molecule to its biological receptor upon photoirradiation, thereby enabling the identification of the target protein. nih.gov To create a photoaffinity label from the this compound scaffold, a photoreactive group (e.g., an aryl azide, benzophenone, or diazirine) would be incorporated into the structure. enamine.net This group remains inert until activated by UV light, at which point it forms a highly reactive species that covalently bonds to nearby amino acid residues within the binding site of the target protein. The aryl iodide or other positions on the aromatic rings can be modified to introduce these photoreactive moieties.

Utilization in Structure-Reactivity Relationship (SRR) Studies within Organic Chemistry

Structure-Reactivity Relationship (SRR) studies are fundamental to understanding and predicting the behavior of organic molecules in chemical reactions. By systematically altering the structure of a molecule and observing the resulting changes in reactivity, chemists can gain deep insights into the electronic and steric factors that govern a reaction's outcome. francis-press.com this compound is an ideal substrate for such studies due to its multiple, distinct functional groups.

Systematic Modification of Functional Groups to Understand Electronic and Steric Effects

The reactivity of this compound is governed by the interplay of electronic and steric effects from its three key functional groups.

Electronic Effects : The substituents on the phenyl ring exert strong electronic influences. The benzyloxy group is electron-donating through resonance (+R effect), activating the ring towards electrophilic attack, particularly at the ortho and para positions. Conversely, the acetyl group is a moderately deactivating, meta-directing group due to its electron-withdrawing inductive (-I) and resonance (-R) effects. The iodo group is deactivating via its -I effect but is ortho, para-directing. SRR studies could involve synthesizing a series of analogs where the electronic properties are tuned, for example, by placing electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the benzyl (B1604629) ring of the ether. The impact of these changes on the reactivity of the C-I bond in cross-coupling reactions would provide quantitative data on electronic transmission through the ether linkage.